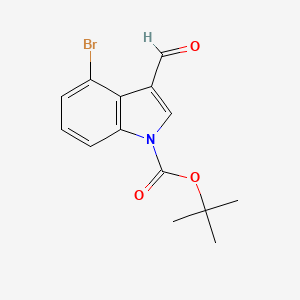

1-Boc-4-Bromo-3-formylindole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-bromo-3-formylindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO3/c1-14(2,3)19-13(18)16-7-9(8-17)12-10(15)5-4-6-11(12)16/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URXQJQRVBNAQDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654307 | |

| Record name | tert-Butyl 4-bromo-3-formyl-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303041-88-5 | |

| Record name | tert-Butyl 4-bromo-3-formyl-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Boc-4-bromo-3-formylindole: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

1-Boc-4-bromo-3-formylindole, identified by its CAS number 303041-88-5, is a strategically important synthetic intermediate in the field of medicinal chemistry and drug discovery.[1][2][3] This trifunctional indole derivative incorporates a bromine atom, a formyl group, and a tert-butyloxycarbonyl (Boc) protecting group, each conferring unique reactivity and utility. Its structure is a valuable scaffold for the synthesis of more complex molecules, particularly those with therapeutic potential. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via the Vilsmeier-Haack reaction, and an exploration of its applications as a key building block in the development of novel therapeutics, including kinase inhibitors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

| Property | Value | Reference(s) |

| CAS Number | 303041-88-5 | [3] |

| Molecular Formula | C₁₄H₁₄BrNO₃ | [3] |

| Molecular Weight | 324.17 g/mol | [3] |

| Melting Point | 117-119 °C | [3] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. |

Synthesis of this compound: A Detailed Protocol

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of the corresponding N-Boc-4-bromoindole.[4][5][6] This electrophilic substitution reaction introduces a formyl group at the electron-rich C3 position of the indole ring.

The Vilsmeier-Haack Reaction: Mechanism and Rationale

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[1][4] The Vilsmeier reagent is a chloroiminium salt, which acts as a mild electrophile.

The indole nucleus is an electron-rich aromatic system, with the C3 position being particularly nucleophilic. The Boc protecting group on the indole nitrogen plays a crucial role in this reaction. It modulates the electron density of the indole ring and prevents side reactions at the nitrogen atom. The electron-withdrawing nature of the bromine atom at the C4 position can influence the reactivity of the indole ring, but the formylation still proceeds selectively at the C3 position due to the strong directing effect of the indole nitrogen.

Caption: Mechanism of the Vilsmeier-Haack formylation of 1-Boc-4-bromoindole.

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

1-Boc-4-bromoindole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-Boc-4-bromoindole (1.0 equivalent) in anhydrous DMF (approximately 10 mL per gram of indole). Cool the solution to 0 °C in an ice bath.

-

Formation of the Vilsmeier Reagent and Reaction: Slowly add phosphorus oxychloride (1.2 - 1.5 equivalents) dropwise to the cooled DMF solution via the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir the mixture vigorously until the effervescence ceases and the pH is neutral or slightly basic.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Characterization of this compound

Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized compound.

| Technique | Expected Observations |

| ¹H NMR | The spectrum should show a singlet for the aldehydic proton around 10 ppm. The aromatic protons on the indole ring will appear in the aromatic region (7-8.5 ppm). A singlet corresponding to the nine protons of the Boc group will be present around 1.6 ppm. |

| ¹³C NMR | The carbonyl carbon of the aldehyde will resonate around 185-190 ppm. The carbonyl carbon of the Boc group will be observed around 150 ppm. The quaternary carbon of the Boc group will appear around 85 ppm, and the methyl carbons of the Boc group will be around 28 ppm. The aromatic carbons of the indole ring will be in the range of 110-140 ppm. |

| Mass Spec. | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (324.17 g/mol ), along with the characteristic isotopic pattern for a bromine-containing compound. |

| IR | The IR spectrum will exhibit a strong absorption band for the aldehyde carbonyl group around 1670-1690 cm⁻¹ and for the carbamate carbonyl of the Boc group around 1730-1750 cm⁻¹. |

Applications in Drug Discovery and Medicinal Chemistry

This compound is a versatile intermediate for the synthesis of a wide range of biologically active molecules. The aldehyde functionality serves as a handle for various transformations, including reductive amination, Wittig reactions, and the formation of other heterocyclic rings. The bromine atom can be utilized in cross-coupling reactions, such as Suzuki and Sonogashira couplings, to introduce further molecular diversity.

Precursor for Kinase Inhibitors

A significant application of substituted indoles is in the development of kinase inhibitors.[7][8][9][10] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The indole scaffold is a common feature in many kinase inhibitors. While specific drugs directly synthesized from this compound are not publicly disclosed in detail, the structural motif is highly relevant to the synthesis of inhibitors for kinases such as Akt and Btk.[7][8][10]

Caption: A potential synthetic workflow utilizing this compound.

Conclusion

This compound is a high-value building block for organic synthesis, particularly in the realm of drug discovery. Its synthesis via the Vilsmeier-Haack reaction is a reliable and well-understood process. The presence of three distinct functional groups provides medicinal chemists with a versatile platform to construct complex molecular architectures. The demonstrated utility of similar indole scaffolds in the development of kinase inhibitors highlights the potential of this compound in the ongoing search for novel therapeutic agents. This guide provides the foundational knowledge and practical insights necessary for researchers to effectively utilize this important synthetic intermediate in their drug discovery endeavors.

References

-

NROChemistry. Vilsmeier-Haack Reaction. Available at: [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]

-

Wiley-VCH. Supporting Information. Available at: [Link]

-

Chem-Station Int. Ed. Vilsmeier-Haack Reaction. Available at: [Link]

-

Royal Society of Chemistry. Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Available at: [Link]

-

ResearchGate. Synthesis of 4-bromo-dihydro-5-(1H-indol-3-yl)furane-2,3-dione 144... Available at: [Link]

-

PubChem. 4-Bromo-1H-indole-3-carbaldehyde. Available at: [Link]

-

Der Pharma Chemica. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Available at: [Link]

- Google Patents. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

-

Pre-Liss. 5 Combination of 1H and 13C NMR Spectroscopy. Available at: [Link]

-

ResearchGate. Complete 1H NMR assignment of 3-formylindole derivatives. Available at: [Link]

-

Yeditepe University. Synthesis and Biological Evaluation of Novel N-Substituted 3-Methylindole Derivatives. Available at: [Link]

- Google Patents. WO2014173289A1 - Fused heterocyclic compounds as protein kinase inhibitors.

- Google Patents. US5545644A - Indole derivatives.

- Google Patents. US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.

-

Der Pharma Chemica. Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Available at: [Link]

- Google Patents. WO2010030727A1 - 3-substituted-1h-indole, 3-substituted-1h-pyrrolo[2,3-b]pyridine and 3-substituted-1h-pyrrolo[3,2-b]pyridine compounds, their use as mtor kinase and pi3 kinase inhibitors, and their syntheses.

- Google Patents. WO2010086877A3 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde.

- Google Patents. WO2020031040A1 - Process and intermediates for the preparation of boc-linagliptin.

-

Google Patents. US9718795B2 - Process for the preparation of Cariprazine and intermediates thereof. Available at: [Link]

- Google Patents. US8895571B2 - Isoindolinone and pyrrolopyridinone derivatives as Akt inhibitors.

Sources

- 1. One moment, please... [chemistrysteps.com]

- 2. 4-bromo-1H-indole-3-carbaldehyde 95% | CAS: 98600-34-1 | AChemBlock [achemblock.com]

- 3. 303041-88-5 Cas No. | 4-Bromo-1H-indole-3-carboxaldehyde, N-BOC protected | Apollo [store.apolloscientific.co.uk]

- 4. aml.iaamonline.org [aml.iaamonline.org]

- 5. jk-sci.com [jk-sci.com]

- 6. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 7. WO2014173289A1 - Fused heterocyclic compounds as protein kinase inhibitors - Google Patents [patents.google.com]

- 8. US5545644A - Indole derivatives - Google Patents [patents.google.com]

- 9. WO2010030727A1 - 3-substituted-1h-indole, 3-substituted-1h-pyrrolo[2,3-b]pyridine and 3-substituted-1h-pyrrolo[3,2-b]pyridine compounds, their use as mtor kinase and pi3 kinase inhibitors, and their syntheses - Google Patents [patents.google.com]

- 10. US8895571B2 - Isoindolinone and pyrrolopyridinone derivatives as Akt inhibitors - Google Patents [patents.google.com]

Introduction: The Strategic Importance of a Bifunctional Building Block

An In-Depth Technical Guide to tert-butyl 4-bromo-3-formyl-1H-indole-1-carboxylate: A Keystone Intermediate in Modern Drug Discovery

In the landscape of medicinal chemistry and organic synthesis, the indole nucleus stands out as a "privileged scaffold," a structural motif frequently found in FDA-approved drugs and natural products with a vast range of pharmacological activities.[1][2] Its prevalence stems from its ability to mimic endogenous molecules, such as the neurotransmitter serotonin, and to form key interactions with a multitude of biological targets.[1][3] Within this important class of compounds, tert-butyl 4-bromo-3-formyl-1H-indole-1-carboxylate has emerged as a particularly valuable and versatile synthetic intermediate.

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the properties, synthesis, and strategic application of this powerful building block. Its utility is anchored in three key structural features:

-

The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the indole nitrogen provides crucial stability during synthetic transformations and enhances solubility in common organic solvents. It can be readily removed under mild acidic conditions, allowing for subsequent functionalization at the nitrogen atom.[3]

-

The C-4 Bromo Substituent: This bromine atom serves as a highly effective synthetic "handle" for modern palladium-catalyzed cross-coupling reactions, enabling the strategic introduction of diverse aryl, heteroaryl, and alkyl groups to build molecular complexity.[3][4]

-

The C-3 Formyl Group: The aldehyde functionality at the C-3 position is a versatile reaction site, amenable to a wide array of transformations including reductive aminations, Wittig reactions, and oxidations, providing another axis for structural diversification.[5]

The strategic placement of these functionalities makes tert-butyl 4-bromo-3-formyl-1H-indole-1-carboxylate a cornerstone reagent for constructing libraries of novel compounds in the pursuit of new therapeutic agents.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its effective use in the laboratory. The data below are essential for handling, characterization, and reaction monitoring.

Physicochemical Data

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl 4-bromo-3-formylindole-1-carboxylate | [6] |

| CAS Number | 303041-88-5 | [7][8] |

| Molecular Formula | C₁₄H₁₄BrNO₃ | [6][8] |

| Molecular Weight | 324.17 g/mol | [6][9] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 117-119 °C | [9][10] |

| Boiling Point | 426.7 °C at 760 mmHg (Predicted) | [7][9] |

| Density | ~1.42 g/cm³ (Predicted) | [9][10] |

| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc, DMF) | Inferred |

Spectroscopic Data (Predicted)

| Spectroscopy | Predicted Data | Interpretation |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~10.2 (s, 1H), δ ~8.2-8.4 (d, 1H), δ ~7.8 (s, 1H), δ ~7.4-7.6 (m, 2H), δ ~1.7 (s, 9H) | Aldehyde proton (CHO), aromatic protons of the indole core, singlet for the 9 protons of the Boc group. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~185 (C=O, aldehyde), δ ~149 (C=O, carbamate), δ ~138-115 (aromatic carbons), δ ~85 (quaternary C of Boc), δ ~28 (CH₃ of Boc) | Characteristic carbonyl peaks for the aldehyde and Boc-carbamate, aromatic region signals, and distinct Boc group signals. |

| FT-IR (KBr, cm⁻¹) | ~2980 (C-H, Boc), ~1735 (C=O, carbamate), ~1680 (C=O, aldehyde), ~1580-1450 (C=C, aromatic), ~1250 (C-N), ~1150 (C-O) | Strong carbonyl stretching frequencies are key diagnostic peaks for the carbamate and aldehyde groups. |

| Mass Spec. (ESI+) | m/z 324/326 [M+H]⁺, 268/270 [M-C₄H₈+H]⁺, 224/226 [M-Boc+H]⁺ | Shows the characteristic 1:1 isotopic pattern for bromine. Fragments correspond to the loss of isobutylene and the entire Boc group. |

Synthesis and Purification

The most common and efficient synthesis of tert-butyl 4-bromo-3-formyl-1H-indole-1-carboxylate involves the N-protection of commercially available 4-bromo-1H-indole-3-carboxaldehyde. The Boc group is installed using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol: N-Boc Protection

This protocol is a self-validating system; progress can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting material before proceeding to the workup.

-

Reagent Preparation:

-

To a dry round-bottom flask under a nitrogen atmosphere, add 4-bromo-1H-indole-3-carboxaldehyde (1.0 equiv.).

-

Dissolve the starting material in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.2 M.

-

-

Reaction Execution:

-

To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv.).

-

Add 4-(dimethylamino)pyridine (DMAP, 0.1 equiv.) as a catalyst. The use of a catalytic amount of DMAP is crucial for accelerating the reaction, which might otherwise be sluggish.

-

Allow the reaction mixture to stir at room temperature. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent), checking for the disappearance of the starting material spot. The reaction is typically complete within 2-4 hours.

-

-

Workup and Extraction:

-

Once the starting material is consumed, quench the reaction by adding deionized water.

-

Remove the THF under reduced pressure using a rotary evaporator.

-

Extract the remaining aqueous layer three times with ethyl acetate (EtOAc).

-

Combine the organic extracts and wash sequentially with 1 M HCl (to remove DMAP), saturated aqueous sodium bicarbonate (NaHCO₃), and finally, brine.

-

-

Purification:

-

Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford tert-butyl 4-bromo-3-formyl-1H-indole-1-carboxylate as a solid.

-

Chemical Reactivity and Synthetic Utility

The power of this molecule lies in its capacity for selective, orthogonal functionalization at its two primary reaction sites.

Palladium-Catalyzed Cross-Coupling at the C-4 Position

The C-Br bond is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis because it forms C-C bonds with high efficiency and tolerates a wide range of functional groups, making it indispensable for building the biaryl structures common in pharmaceuticals.[12]

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

-

Setup:

-

In a dry Schlenk flask, combine tert-butyl 4-bromo-3-formyl-1H-indole-1-carboxylate (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.).

-

Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv.). The choice of catalyst and ligand is critical and may require optimization for challenging substrates.

-

-

Execution:

-

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is crucial to prevent catalyst degradation.

-

Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

-

Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor progress by TLC or LC-MS.

-

-

Workup:

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

-

Purification:

-

Purify the residue by flash column chromatography to yield the 4-aryl-3-formylindole product.

-

Transformations of the C-3 Aldehyde

The aldehyde group provides a gateway to numerous other functionalities. A prime example is reductive amination, which is one of the most effective methods for introducing nitrogen-containing side chains, a common strategy in drug design to improve potency and pharmacokinetic properties.

-

Reductive Amination: Reaction with a primary or secondary amine under acidic conditions forms an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB) to yield the corresponding amine.

-

Wittig Reaction: Reaction with a phosphorus ylide allows for the conversion of the C=O bond into a C=C bond, enabling the synthesis of various vinyl-indole derivatives.

-

Oxidation/Reduction: The aldehyde can be easily oxidized to a carboxylic acid using reagents like sodium chlorite or reduced to a primary alcohol with sodium borohydride.

Applications in Medicinal Chemistry and Drug Discovery

The true value of tert-butyl 4-bromo-3-formyl-1H-indole-1-carboxylate is realized in its application as a scaffold for generating novel drug candidates. The indole core is a key pharmacophore in many therapeutic areas, including oncology, neuroscience, and infectious diseases.[13][14]

Derivatives synthesized from this building block have been explored as:

-

Kinase Inhibitors: Many kinase inhibitors target the ATP-binding pocket. By attaching appropriate aryl groups at the C-4 position, the resulting molecules can be designed to mimic the adenine region of ATP, leading to potent and selective inhibition of kinases implicated in cancer and inflammatory diseases.[2][15]

-

Anticancer Agents: The indole scaffold is present in numerous anticancer drugs. Functionalization at C-3 and C-4 can lead to compounds that inhibit tubulin polymerization, disrupt cell signaling pathways, or induce apoptosis in cancer cells.[13]

-

Antimicrobial Agents: Novel indole derivatives continue to be investigated as potential treatments for bacterial and fungal infections, often by disrupting cell wall synthesis or other essential microbial processes.[1]

Drug Discovery Workflow

Caption: Role of the building block in a typical drug discovery program.

Handling, Storage, and Safety

-

Handling: Use in a well-ventilated area or chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid breathing dust and direct contact with skin and eyes.[16] The compound is classified as an irritant.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage under an inert gas (nitrogen or argon) at 2-8°C is recommended.[10]

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

Conclusion

Tert-butyl 4-bromo-3-formyl-1H-indole-1-carboxylate is far more than a simple chemical reagent; it is a strategic tool for molecular innovation. Its combination of a protected indole core with two distinct and synthetically versatile functional groups provides researchers with a reliable and powerful platform for the efficient construction of complex molecules. Its central role as a precursor to diverse libraries of substituted indoles ensures its continued importance in the fields of medicinal chemistry and drug discovery, facilitating the exploration of new chemical space and the development of next-generation therapeutics.

References

-

PubChem. tert-Butyl 4-bromo-3-formyl-1H-indole-1-carboxylate. National Center for Biotechnology Information. [Link]

-

P&S Chemicals. Product information, 4-Bromo-3-formylindole-1-carboxylic acid tert-butyl ester. [Link]

-

ChemSynthesis. tert-butyl 3-formyl-1H-indole-1-carboxylate. [Link]

-

ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. [Link]

-

PubChem. tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxylate. National Center for Biotechnology Information. [Link]

-

PubMed. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. National Center for Biotechnology Information. [Link]

-

MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

-

MDPI. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. [Link]

-

ResearchGate. Synthesis of 4-bromo-dihydro-5-(1H-indol-3-yl)furane-2,3-dione. [Link]

-

CP Lab Safety. 4-Bromo-3-formylindole-1-carboxylic acid tert-butyl ester, min 95%, 1 gram. [Link]

-

ResearchGate. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]

Sources

- 1. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. tert-Butyl 4-bromo-3-hydroxy-1H-indole-1-carboxylate | 114224-26-9 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. tert-Butyl 4-bromo-3-formyl-1H-indole-1-carboxylate | C14H14BrNO3 | CID 40428520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. pschemicals.com [pschemicals.com]

- 9. echemi.com [echemi.com]

- 10. 303041-88-5 CAS MSDS (4-BROMO-3-FORMYLINDOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Spectral Analysis of 1-Boc-4-bromo-3-formylindole

This technical guide provides a comprehensive overview of the spectral characterization of 1-Boc-4-bromo-3-formylindole, a key intermediate in contemporary drug discovery and organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the core spectroscopic techniques used to elucidate and confirm the structure of this compound. We will explore the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

The N-Boc protecting group provides stability and enhances solubility in common organic solvents, while the bromo and formyl functionalities at the 4- and 3-positions of the indole scaffold, respectively, offer versatile handles for further chemical modification. Accurate spectral analysis is paramount to ensure the purity and structural integrity of this intermediate, which is crucial for the success of subsequent synthetic steps.

Molecular Structure and Properties

-

Chemical Name: tert-butyl 4-bromo-3-formyl-1H-indole-1-carboxylate[1][2][3]

-

Molecular Weight: 324.17 g/mol [1]

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.[6] For this compound, both ¹H and ¹³C NMR are essential for structural verification.

Predicted ¹H NMR Spectral Data

The following table outlines the predicted proton NMR chemical shifts (δ) for this compound. These predictions are based on the analysis of its chemical structure and data from analogous indole derivatives.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.1 - 10.2 | s | 1H | H-C=O (aldehyde) |

| ~8.2 - 8.3 | s | 1H | H-2 |

| ~8.0 - 8.1 | d | 1H | H-5 |

| ~7.5 - 7.6 | d | 1H | H-7 |

| ~7.3 - 7.4 | t | 1H | H-6 |

| ~1.6 - 1.7 | s | 9H | -C(CH₃)₃ (Boc) |

Predicted ¹³C NMR Spectral Data

The predicted carbon NMR spectrum provides insight into the electronic environment of each carbon atom in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~185 - 186 | C=O (aldehyde) |

| ~149 - 150 | C=O (Boc) |

| ~138 - 139 | C-7a |

| ~136 - 137 | C-2 |

| ~129 - 130 | C-3a |

| ~127 - 128 | C-5 |

| ~125 - 126 | C-7 |

| ~123 - 124 | C-6 |

| ~118 - 119 | C-3 |

| ~115 - 116 | C-4 |

| ~85 - 86 | -C(CH₃)₃ (Boc) |

| ~28 | -C(CH₃)₃ (Boc) |

Experimental Protocol for NMR Spectroscopy

A generalized protocol for acquiring high-quality NMR spectra is as follows:

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Filtration: Filter the solution into a clean, 5 mm NMR tube to a height of approximately 4-5 cm.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[6]

-

Data Acquisition:

-

Place the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Instrument-specific parameters may need to be optimized for resolution and signal-to-noise.

-

II. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[7][8]

Predicted FT-IR Spectral Data

The key vibrational frequencies for this compound are predicted as follows:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2975 | Medium-Strong | C-H stretch (tert-butyl) |

| ~1735 | Strong | C=O stretch (Boc carbamate) |

| ~1680 | Strong | C=O stretch (aldehyde) |

| ~1590 | Medium | C=C stretch (aromatic) |

| ~1450 | Medium | C-H bend (tert-butyl) |

| ~1250 | Strong | C-N stretch |

| ~1150 | Strong | C-O stretch (Boc) |

| ~750 | Strong | C-Br stretch |

Experimental Protocol for FT-IR Spectroscopy (Thin Solid Film Method)

This method is often preferred for solid samples in academic and industrial laboratories.[9]

-

Sample Preparation: Dissolve a small amount (approx. 50 mg) of this compound in a few drops of a volatile solvent like methylene chloride or acetone.[9]

-

Film Deposition: Place a drop of the resulting solution onto a clean, dry salt plate (KBr or NaCl).[9]

-

Solvent Evaporation: Allow the solvent to fully evaporate, which will leave a thin, solid film of the compound on the plate.[9]

-

Data Acquisition:

-

Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Collect a background spectrum of the clean, empty sample compartment.

-

Acquire the IR spectrum of the sample, typically over a range of 4000-400 cm⁻¹.

-

III. Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[10][11] It is a destructive technique that provides information about the molecular weight and elemental composition of a compound.

Predicted Mass Spectrometry Data

For this compound, the following key ions are expected in the mass spectrum:

| m/z | Assignment |

| ~323/325 | [M]⁺˙ (Molecular ion peak, showing isotopic pattern for Bromine) |

| ~267/269 | [M - C₄H₈]⁺˙ (Loss of isobutylene from Boc group) |

| ~223/225 | [M - Boc]⁺ (Loss of the Boc group) |

| ~57 | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocol for Mass Spectrometry

The following is a general procedure for obtaining a mass spectrum using Electrospray Ionization (ESI), a common "soft" ionization technique.

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute a small aliquot of this stock solution to a final concentration of around 10-100 µg/mL.[12]

-

Sample Infusion: Introduce the sample solution into the mass spectrometer's ion source via direct infusion or through a liquid chromatography (LC) system.

-

Ionization: Apply a high voltage to the ESI probe to generate charged droplets, which then desolvate to produce gas-phase ions of the analyte.

-

Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. High-resolution mass spectrometry (HRMS) can be employed for precise mass measurement to confirm the elemental composition.[13]

IV. Workflow and Data Integration

The structural elucidation of this compound is a systematic process that integrates data from multiple spectroscopic techniques. The following diagram illustrates the logical workflow from synthesis to comprehensive spectral characterization.

Caption: A workflow diagram for the synthesis and spectral characterization of this compound.

V. Conclusion

The comprehensive spectral analysis of this compound, integrating data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, is indispensable for its structural verification and quality control. This guide provides the expected spectral data and standardized protocols to assist researchers in the unambiguous characterization of this important synthetic intermediate. Adherence to these analytical methodologies ensures the reliability of starting materials, which is a cornerstone of successful research and development in the chemical and pharmaceutical sciences.

References

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved from [Link]

-

LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. Chemistry LibreTexts. Retrieved from [Link]

-

Oregon State University. (n.d.). The Mass Spectrometry Experiment. Retrieved from [Link]

-

LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). Chemistry LibreTexts. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]

-

University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Fiveable. (n.d.). Mass spectrometry (MS) | Organic Chemistry II Class Notes. Retrieved from [Link]

-

University of Oxford Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

-

Kwan, E. E. (2011, March 29). Lecture 13: Experimental Methods. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4-bromo-3-formyl-1H-indole-1-carboxylate. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

Science Ready. (2021, July 9). Mass Spectrometry in Organic Chemistry // HSC Chemistry. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl 3-formyl-1H-indole-1-carboxylate. Retrieved from [Link]

-

P&S Chemicals. (n.d.). Product information, 4-Bromo-3-formylindole-1-carboxylic acid tert-butyl ester. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 4-Bromo-3-formylindole-1-carboxylic acid tert-butyl ester, min 95%, 1 gram. Retrieved from [Link]

Sources

- 1. tert-Butyl 4-bromo-3-formyl-1H-indole-1-carboxylate | C14H14BrNO3 | CID 40428520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. pschemicals.com [pschemicals.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 303041-88-5 CAS MSDS (4-BROMO-3-FORMYLINDOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. NMR Spectroscopy [www2.chemistry.msu.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mse.washington.edu [mse.washington.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. fiveable.me [fiveable.me]

- 11. m.youtube.com [m.youtube.com]

- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 13. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

1-Boc-4-Bromo-3-formylindole mass spectrometry fragmentation

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Boc-4-Bromo-3-formylindole

Authored by a Senior Application Scientist

This guide provides a detailed examination of the mass spectrometric behavior of this compound, a key intermediate in synthetic organic chemistry. An understanding of its fragmentation pattern is crucial for reaction monitoring, purity assessment, and structural confirmation in pharmaceutical and chemical research settings. This document is structured to provide not only the "what" but the "why" behind the observed fragmentation, grounding the interpretation in the fundamental principles of mass spectrometry and the specific chemical nature of the analyte.

Introduction to the Analyte and Mass Spectrometry

This compound (MW: 324.17 g/mol for ⁷⁹Br isotope) is a trifunctionalized indole derivative.[1] Its structure incorporates three key features that dictate its fragmentation behavior under mass spectrometric analysis: a labile tert-butoxycarbonyl (Boc) protecting group, a bromine substituent on the aromatic ring, and a formyl group at the 3-position of the indole core. The choice of ionization technique, typically Electrospray Ionization (ESI) for LC-MS applications or Electron Ionization (EI) for GC-MS or direct probe analysis, will significantly influence the resulting mass spectrum. ESI, being a softer ionization method, is more likely to yield an intact molecular ion, while the high-energy EI process will induce more extensive fragmentation.[2][3]

The Molecular Ion: A Tale of Two Isotopes

A primary and unmistakable feature in the mass spectrum of any bromine-containing compound is the isotopic signature of bromine. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio of abundance.[4] Consequently, the molecular ion (M⁺) of this compound will not appear as a single peak but as a pair of peaks of nearly equal intensity, two mass units apart (m/z 324 and 326). This characteristic M/M+2 pattern is a definitive indicator of the presence of a single bromine atom in the ion and will propagate through all bromine-containing fragments.[5]

Primary Fragmentation Pathways: A Hierarchical Dissociation

The fragmentation of this compound is a competitive process governed by the relative stabilities of the bonds within the molecular ion. The energetic instability of the newly formed molecular ion leads it to break apart into smaller, more stable charged fragments and neutral radicals or molecules.[6] The most probable fragmentation pathways are detailed below, ordered by the lability of the cleaved groups.

The Dominant Role of the Boc Protecting Group

The N-Boc group is notoriously labile under typical mass spectrometry conditions and its fragmentation often dominates the spectrum.[7] This lability stems from the stability of the neutral molecules and radicals that are lost.

-

Loss of Isobutylene (C₄H₈): The most common fragmentation pathway for Boc-protected amines involves a McLafferty-like rearrangement, leading to the loss of isobutylene (a neutral loss of 56 Da).[8][9] This results in a prominent fragment ion at m/z 268/270. This fragment represents the 4-bromo-3-formylindole carbamic acid, which may subsequently decarboxylate.

-

Loss of the tert-butyl radical (•C(CH₃)₃): Alpha-cleavage can lead to the loss of a tert-butyl radical (a neutral loss of 57 Da), forming an ion at m/z 267/269.

-

Loss of Carbon Dioxide (CO₂): Following the loss of the tert-butyl radical, the resulting N-carbonyl species can lose CO₂ (44 Da) to yield the deprotected indole radical cation.

-

Complete Loss of the Boc Group: Cleavage of the N-C bond results in the loss of the entire Boc group as a radical (•COOC(CH₃)₃, 101 Da), or more commonly, the loss of isobutylene and CO₂ (56 + 44 = 100 Da), leading to the 4-bromo-3-formylindole cation at m/z 224/226.

Fragmentation of the Formyl Group

The formyl group at the C3 position also provides characteristic fragmentation patterns, typically involving alpha-cleavage.[10]

-

Loss of a Hydrogen Radical (•H): Cleavage of the C-H bond in the aldehyde results in an [M-1]⁺ peak, which is common for aromatic aldehydes.[11] This would appear at m/z 323/325.

-

Loss of Carbon Monoxide (CO): Following the initial loss of the hydrogen radical, the resulting acylium ion can lose carbon monoxide (a neutral loss of 28 Da). This is a very common fragmentation for aldehydes and ketones.[11] A fragment corresponding to [M-CHO]⁺ or [M-29]⁺ (loss of a formyl radical) is also highly characteristic, leading to an ion at m/z 295/297.

Influence of the Bromine Substituent and Indole Core

The indole ring itself is a stable aromatic system, and its fragmentation requires higher energy.[12]

-

Loss of the Bromine Radical (•Br): The C-Br bond can undergo homolytic cleavage, resulting in the loss of a bromine radical (79 or 81 Da). This would produce an [M-Br]⁺ ion at m/z 245.

-

Sequential Fragmentation: More complex spectra arise from sequential losses. For example, the initial loss of the Boc group (100 Da) to form the ion at m/z 224/226 can be followed by the loss of the formyl group (29 Da), resulting in a 4-bromoindole cation at m/z 195/197.

Proposed Fragmentation Scheme

The interplay of these pathways leads to a predictable, yet complex, mass spectrum. The major fragmentation cascades are visualized in the diagram below.

Caption: Proposed ESI/EI fragmentation pathways for this compound.

Experimental Protocol: Acquiring the Mass Spectrum

The following protocol outlines a general procedure for analyzing this compound using LC-ESI-MS. Parameters should be optimized for the specific instrument used.

5.1. Sample Preparation

-

Prepare a stock solution of this compound at 1 mg/mL in methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

-

Filter the sample through a 0.22 µm syringe filter if any particulate matter is visible.

5.2. Liquid Chromatography Parameters (Optional, for LC-MS)

-

Column: C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2-5 µL.

5.3. Mass Spectrometry Parameters (ESI-Positive Mode)

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Capillary Voltage: 3.5 kV.

-

Cone/Fragmentor Voltage: 70-120 V. A higher voltage will induce more in-source fragmentation.[2] A voltage ramp experiment is recommended to observe the onset of different fragmentation pathways.

-

Gas Flow (Nitrogen): Desolvation gas at 8-12 L/min, Cone gas at 50 L/hr.

-

Desolvation Temperature: 350-450 °C.

-

Mass Range: m/z 50-500.

-

Tandem MS (MS/MS): For definitive structural confirmation, select the m/z 324 peak as the precursor ion and apply collision-induced dissociation (CID) with a collision energy of 10-40 eV to generate a product ion spectrum.

Sources

- 1. This compound - CAS:303041-88-5 - Sunway Pharm Ltd [3wpharm.com]

- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. whitman.edu [whitman.edu]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. reddit.com [reddit.com]

- 9. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 12. Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Solubility of 1-Boc-4-Bromo-3-formylindole in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Beyond Miscibility – A Strategic Approach to Solubility

In the landscape of synthetic chemistry and drug development, understanding the solubility of a key intermediate like 1-Boc-4-bromo-3-formylindole is not a trivial preliminary step; it is a cornerstone of process efficiency, reaction kinetics, and purification efficacy. This guide moves beyond simple "soluble" or "insoluble" labels to provide a deeper, mechanistic understanding of how this substituted indole interacts with various organic solvents. As a senior application scientist, my objective is to explain the causality behind solvent selection and to equip you with the foundational knowledge and practical protocols to make informed decisions in your own laboratory work. The principles and methodologies discussed herein are designed to be self-validating, ensuring reliable and reproducible outcomes.

Molecular Profile: this compound

To predict and understand the solubility of this compound (CAS No: 303041-88-5), we must first analyze its structure.[1][2][3]

-

Core Structure: A bicyclic indole ring system.

-

Key Functional Groups:

-

N-Boc Group (tert-butoxycarbonyl): A bulky, lipophilic protecting group that significantly increases the molecule's nonpolar character and steric hindrance around the indole nitrogen.

-

Bromo Group (-Br): An electron-withdrawing group that adds to the molecular weight and introduces a degree of polarity.

-

Formyl Group (-CHO): A polar aldehyde group capable of acting as a hydrogen bond acceptor.

-

The interplay of the large, nonpolar Boc group with the polar formyl group and the halogen suggests that the molecule will exhibit intermediate polarity. It is unlikely to be soluble in highly nonpolar solvents like hexanes or highly polar protic solvents like water. Its optimal solubility is anticipated in moderately polar aprotic and some polar aprotic solvents.

The Critical Role of Solvent Selection in Process Chemistry

The choice of solvent is a critical parameter that dictates the success of multiple downstream applications:

-

Reaction Medium: Ensuring the substrate is fully dissolved is paramount for homogeneous reaction kinetics. Undissolved material can lead to inconsistent, stalled, or incomplete reactions.

-

Purification and Crystallization: Solubility gradients are exploited in crystallization. A solvent system must be identified where the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures to ensure high recovery yield.

-

Chromatographic Purification: Proper dissolution in a minimal amount of a suitable solvent is the first step for loading a sample onto a silica gel column or for injection in HPLC systems.

-

Formulation Studies: For drug development professionals, understanding solubility in various pharmaceutically acceptable solvents is a prerequisite for formulation design.

Predicted Solubility Profile of this compound

While exhaustive quantitative solubility data is not publicly cataloged, a qualitative assessment can be made based on the principle of "like dissolves like" and empirical data from structurally similar compounds.[4] The following table summarizes the predicted solubility and provides a rationale for solvent choice.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Expert Insight |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc) | High | These solvents effectively balance polarity to solvate the formyl group with enough nonpolar character to accommodate the Boc-protected indole ring. DCM and EtOAc are often excellent initial choices for reactions and chromatography. |

| Polar Aprotic (High Polarity) | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | The strong polar nature of these solvents will readily solvate the entire molecule. They are excellent for ensuring complete dissolution but can be difficult to remove, making them less ideal for purification unless necessary. |

| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Moderate to Low | The ability of these solvents to hydrogen bond may be less effective at overcoming the large, nonpolar Boc group. Solubility is expected to be limited. Heating may be required to achieve significant dissolution. |

| Nonpolar | Hexanes, Heptane, Toluene | Very Low / Insoluble | The dominant nonpolar character of these solvents is insufficient to solvate the polar formyl and bromo-indole functionalities. Toluene may show slight solubility upon heating due to its aromatic nature. |

Experimental Workflow for Solubility Determination

A systematic approach is crucial for accurately determining solubility. The following protocol provides a reliable method for both qualitative and semi-quantitative assessment.[5][6][7]

Mandatory Safety Precautions

Before beginning any experimental work, consult the Safety Data Sheet (SDS) for this compound and all solvents used.[8][9][10]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile).

-

Ventilation: Conduct all operations within a certified chemical fume hood to avoid inhalation of dust or solvent vapors.[8][10]

-

Handling: Avoid dust formation. Do not get the compound on skin or in eyes.[9]

-

Disposal: Dispose of all chemical waste according to institutional and local regulations.

Qualitative Solubility Test (Test Tube Method)

This initial screening method is rapid and requires minimal material.

-

Preparation: Place approximately 10-20 mg of this compound into a small, dry test tube.

-

Solvent Addition: Add the chosen solvent dropwise (e.g., 0.1 mL at a time) using a pipette.

-

Mixing: After each addition, vigorously agitate the mixture using a vortex mixer or by flicking the test tube for 30-60 seconds.[6]

-

Observation: Observe the mixture against a contrasting background. Note if the solid dissolves completely, partially, or not at all.

-

Classification:

-

Soluble: Complete dissolution in < 1 mL of solvent.

-

Slightly Soluble: Partial dissolution or requiring > 1-3 mL of solvent.

-

Insoluble: Little to no solid dissolves even after adding 3 mL of solvent.

-

Semi-Quantitative Solubility Test (Shake-Flask Method)

For a more accurate determination, the shake-flask method is a trusted standard.

-

Sample Preparation: Accurately weigh a surplus amount of this compound (e.g., 100 mg) into a screw-cap vial.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., 2.0 mL) to the vial.

-

Equilibration: Seal the vial tightly and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for at least 24 hours. This extended time is critical to ensure the solution reaches equilibrium.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for several hours to let any undissolved solid settle.

-

Sampling & Analysis: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any suspended microparticles.

-

Quantification:

-

Evaporate the solvent from the filtered aliquot under reduced pressure and weigh the residual solid.

-

Calculate the solubility in g/L or mg/mL.

-

Alternatively, the concentration can be determined using a calibrated analytical technique such as HPLC or UV-Vis spectroscopy if a standard curve is available.

-

Visualizing the Experimental Workflow

The logical flow of the solubility determination process can be represented with the following diagram.

Caption: Workflow for systematic solubility determination.

Conclusion: Strategic Implications for the Synthetic Chemist

The solubility profile of this compound points towards high compatibility with common polar aprotic solvents like DCM, THF, and Ethyl Acetate . These should be the primary candidates for reaction solvents and for dissolution prior to chromatographic purification. For challenging reactions requiring complete and rapid dissolution, DMF or DMSO are reliable but require more rigorous downstream removal procedures. The low predicted solubility in alcohols and nonpolar solvents makes them ideal candidates for use as anti-solvents in crystallization protocols. By applying the systematic experimental approach detailed in this guide, researchers can confidently and accurately characterize the solubility of this vital intermediate, paving the way for optimized, scalable, and reproducible synthetic processes.

References

- Current time information in Pasuruan, ID. (n.d.). Google.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

-

This compound - ChemBK. (n.d.). Retrieved December 12, 2024, from [Link]

- Solubility of Organic Compounds. (2023, August 31).

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2009, January 26).

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2009, September 2).

-

tert-Butyl 4-bromo-3-formyl-1H-indole-1-carboxylate | C14H14BrNO3. (n.d.). PubChem. Retrieved December 12, 2024, from [Link]

- Product information, 4-Bromo-3-formylindole-1-carboxylic acid tert-butyl ester. (n.d.). P&S Chemicals.

- MSDS - Safety Data Sheet. (n.d.).

Sources

- 1. chembk.com [chembk.com]

- 2. tert-Butyl 4-bromo-3-formyl-1H-indole-1-carboxylate | C14H14BrNO3 | CID 40428520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pschemicals.com [pschemicals.com]

- 4. m.youtube.com [m.youtube.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.ws [chem.ws]

- 7. www1.udel.edu [www1.udel.edu]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

stability and storage of 1-Boc-4-Bromo-3-formylindole

An In-Depth Technical Guide to the Stability and Storage of 1-Boc-4-Bromo-3-formylindole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal intermediate in synthetic organic chemistry and medicinal chemistry, valued for its role in the construction of complex heterocyclic scaffolds. The integrity of this reagent is paramount for reproducible and successful downstream applications. This guide provides a comprehensive analysis of the chemical stability of this compound, detailing its potential degradation pathways and offering evidence-based protocols for its optimal storage and handling. Furthermore, it outlines a systematic approach to stability assessment, ensuring that researchers can maintain the quality and reliability of this critical building block.

Chemical & Physical Profile

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage. These properties dictate its behavior under various environmental conditions.

| Property | Value | Reference(s) |

| CAS Number | 303041-88-5 | [1][2][3] |

| Molecular Formula | C₁₄H₁₄BrNO₃ | [1][4] |

| Molecular Weight | 324.17 g/mol | [1][2][4] |

| Appearance | White to light yellow solid or powder | [5][6] |

| Melting Point | 117-119 °C | [2] |

| Boiling Point | 426.7 ± 48.0 °C (Predicted) | [2] |

| Density | 1.42 ± 0.1 g/cm³ (Predicted) | [2] |

Core Stability Profile & Degradation Pathways

The stability of this compound is primarily influenced by its two key functional moieties: the N-Boc protecting group and the substituted indole core. Understanding the vulnerabilities of each is critical to preventing degradation.

The Lability of the N-Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group, prized for its stability under many reaction conditions. However, it is inherently susceptible to cleavage under acidic or high-temperature conditions.[7][8]

-

Acid-Catalyzed Deprotection: The primary degradation pathway for this compound is the acid-catalyzed removal of the Boc group. Trace amounts of acidic impurities in solvents, on glassware, or in the atmosphere can facilitate this process over time, leading to the formation of 4-bromo-3-formylindole. Standard deprotection protocols often employ strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in organic solvents.[9]

-

Thermolytic Degradation: The Boc group can also be cleaved at elevated temperatures.[8][10] While the melting point of the compound is relatively high, prolonged exposure to moderate heat, especially during transport or storage in a warm environment, can initiate slow degradation.

The Substituted Indole Core

The indole nucleus itself is an electron-rich aromatic system susceptible to oxidation. The presence of the electron-withdrawing formyl group and the halogen substituent can modulate this reactivity. While generally stable, prolonged exposure to atmospheric oxygen, light, and certain metals can lead to oxidative degradation products.

Proposed Degradation Pathways

The primary degradation products are anticipated to result from the loss of the Boc group and oxidation. The diagram below illustrates the most probable degradation pathways under suboptimal storage conditions.

Caption: Workflow for a comprehensive stability study.

Step-by-Step Protocol

-

Initial Analysis (T=0): Upon receipt, perform a full characterization of the compound. Record the purity via High-Performance Liquid Chromatography (HPLC) and obtain a reference Nuclear Magnetic Resonance (NMR) spectrum.

-

Aliquotting: Prepare multiple, small aliquots of the compound in amber glass vials under an inert atmosphere. This prevents repeated opening of the main stock container.

-

Storage: Place the aliquots under the different storage conditions to be tested (as outlined in the diagram above).

-

Time-Point Analysis: At predetermined intervals (e.g., 1, 3, 6, 12 months), remove one vial from each storage condition.

-

Sample Preparation: Accurately prepare a solution of known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

-

HPLC Analysis: Analyze the sample using a validated HPLC method to determine the percent purity and identify any new impurity peaks corresponding to degradation products.

-

Data Analysis: Compare the purity at each time point to the initial T=0 value. A decrease in the main peak area with a corresponding increase in impurity peaks indicates degradation.

Recommended Analytical Method: HPLC

A reverse-phase HPLC method is well-suited for monitoring the purity of this compound.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Expected Elution: The primary degradation product, 4-bromo-3-formylindole, being more polar due to the loss of the lipophilic Boc group, would be expected to have a shorter retention time than the parent compound.

Conclusion

The chemical integrity of this compound is contingent upon meticulous storage and handling. Its primary vulnerabilities are acid- or heat-induced deprotection of the N-Boc group and potential oxidation of the indole core. To ensure its long-term stability and the reproducibility of experimental results, it is imperative to store this reagent at 2-8°C under an inert atmosphere and protected from light . By implementing the handling protocols and stability assessment methodologies outlined in this guide, researchers and drug development professionals can safeguard the quality of this essential synthetic building block.

References

-

Sunway Pharm Ltd. This compound - CAS:303041-88-5.

-

ChemicalBook. 303041-88-5 (4-BROMO-3-FORMYLINDOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER) Product Description.

-

Thermo Fisher Scientific. SAFETY DATA SHEET (7-Bromo-1H-indole).

-

Thermo Fisher Scientific. SAFETY DATA SHEET (5-Bromoindole-3-carbaldehyde).

-

ResearchGate. Deprotection of different N-Boc-compounds.

-

AAPPTec. SAFETY DATA SHEET (1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid).

-

Fisher Scientific. SAFETY DATA SHEET (4-Bromoindole-3-carboxaldehyde).

-

Chem-Impex. 1-N-Boc-4-bromopiperidine.

-

ChemicalBook. 1-N-BOC-4-BROMOPIPERIDINE | 180695-79-8.

-

BLD Pharm. This compound | 303041-88-5.

-

Santa Cruz Biotechnology. 4-Bromo-3-formyl-1H-indole, N-BOC protected | CAS 303041-88-5.

-

Ilam University of Medical Sciences. Instructions and Guidelines for Chemical Storage and Handling.

-

PubChem. tert-Butyl 4-bromo-3-formyl-1H-indole-1-carboxylate.

-

Neogen. Kovac's Indole Reagent, Safety Data Sheet.

-

National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.

-

CDH Fine Chemical. INDOLE SOLUTION (REAGENT FOR NITRITES) MATERIAL SAFETY DATA SHEET.

-

Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups.

-

P&S Group. Product information, 4-Bromo-3-formylindole-1-carboxylic acid tert-butyl ester.

-

ResearchGate. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions.

Sources

- 1. This compound - CAS:303041-88-5 - Sunway Pharm Ltd [3wpharm.com]

- 2. 303041-88-5 CAS MSDS (4-BROMO-3-FORMYLINDOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. tert-Butyl 4-bromo-3-formyl-1H-indole-1-carboxylate | C14H14BrNO3 | CID 40428520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. 1-N-BOC-4-BROMOPIPERIDINE | 180695-79-8 [chemicalbook.com]

- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. reddit.com [reddit.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-Boc-4-Bromo-3-formylindole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Synthetic Intermediate

1-Boc-4-bromo-3-formylindole, a strategically functionalized indole derivative, serves as a pivotal building block in the synthesis of complex heterocyclic systems. Its unique arrangement of a bromine atom, a formyl group, and a Boc-protecting group on the indole scaffold offers medicinal chemists and process scientists a versatile platform for molecular elaboration. This guide provides a comprehensive overview of its core physical and chemical properties, detailed synthetic and purification protocols, and an exploration of its reactivity, empowering researchers to effectively harness its synthetic potential in drug discovery and development.

Section 1: Core Molecular Attributes and Physicochemical Properties

This compound, systematically named tert-butyl 4-bromo-3-formyl-1H-indole-1-carboxylate, possesses a well-defined set of physical and chemical characteristics that govern its behavior in chemical transformations and purification processes.

Structural and General Properties

The molecular structure features an indole core with a bromine substituent at the 4-position, a formyl group at the 3-position, and a tert-butyloxycarbonyl (Boc) group protecting the indole nitrogen. This combination of functionalities imparts specific reactivity and solubility characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₄BrNO₃ | [1][2][3] |

| Molecular Weight | 324.17 g/mol | [1][3] |

| CAS Number | 303041-88-5 | [1][2] |

| Appearance | White to yellow crystalline solid | Inferred from related compounds |

| Melting Point | 117-119 °C | [4] |

Synonyms: This compound is also known by several other names, including:

-

tert-butyl 4-bromo-3-formyl-1H-indole-1-carboxylate[2]

-

4-Bromo-3-formylindole-1-carboxylic acid tert-butyl ester[5]

-

N-Boc-4-bromo-3-formylindole[5]

Solubility Profile

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl acetate (EtOAc), Acetone | High | The combination of polar and nonpolar features allows for favorable interactions. |

| Polar Protic | Methanol, Ethanol | Moderate to High | The potential for hydrogen bonding with the formyl oxygen and carbamate group. |

| Nonpolar Aromatic | Toluene | Moderate | The aromatic indole core contributes to solubility in aromatic solvents. |

| Nonpolar Aliphatic | Hexane, Heptane | Low to Insoluble | The overall polarity of the molecule is too high for significant solubility in nonpolar aliphatic solvents. |

| Aqueous | Water | Insoluble | The large nonpolar surface area of the molecule prevents significant dissolution in water. |

This solubility profile is predictive and should be confirmed experimentally for specific applications.

Spectroscopic Characterization (Predicted)

Detailed experimental spectral data for this compound is not consistently reported. However, based on the analysis of its structure and data from analogous compounds, the following characteristic spectral features are anticipated.

¹H NMR Spectroscopy:

-

Aldehydic Proton: A singlet in the range of δ 9.9-10.2 ppm.

-

Indole Protons: Aromatic protons on the indole ring will appear in the region of δ 7.0-8.5 ppm, with multiplicities and coupling constants dictated by their relative positions. The proton at the 2-position will likely be a singlet.

-

Boc Protons: A characteristic sharp singlet at approximately δ 1.6-1.7 ppm, integrating to 9 protons.

¹³C NMR Spectroscopy:

-

Aldehyde Carbonyl: A resonance in the downfield region, typically around δ 185-190 ppm.

-

Carbamate Carbonyl: A peak around δ 149-151 ppm.

-

Indole Carbons: Aromatic carbons will resonate in the range of δ 110-140 ppm.

-

Boc Carbons: The quaternary carbon of the tert-butyl group will appear around δ 84-86 ppm, and the methyl carbons around δ 28 ppm.

FT-IR Spectroscopy:

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1670-1690 cm⁻¹.

-

C=O Stretch (Carbamate): A strong absorption band around 1730-1750 cm⁻¹.

-

C-H Stretch (Aromatic): Peaks typically appear above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks from the Boc group will be observed below 3000 cm⁻¹.

-

C-N Stretch: Expected in the region of 1250-1350 cm⁻¹.

-

C-Br Stretch: A weak absorption in the fingerprint region, typically below 800 cm⁻¹.

Section 2: Synthesis and Purification

The synthesis of this compound can be approached through a multi-step sequence, leveraging established indole functionalization methodologies.

Synthetic Strategy

A logical synthetic pathway involves the initial bromination of indole, followed by Boc protection of the indole nitrogen, and concluding with formylation at the 3-position.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

This protocol is based on established chemical transformations for indole derivatives and should be optimized for specific laboratory conditions.

Step 1: Bromination of Indole to 4-Bromoindole This step can be hazardous and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

To a stirred solution of indole in a suitable solvent (e.g., acetic acid), add N-bromosuccinimide (NBS) portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 4-bromoindole.

Step 2: Boc Protection of 4-Bromoindole

-

Dissolve 4-bromoindole in a suitable anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM)).

-

Add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

The crude 1-Boc-4-bromoindole can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.

Step 3: Vilsmeier-Haack Formylation of 1-Boc-4-bromoindole The Vilsmeier reagent is moisture-sensitive and corrosive. Handle with care in a dry environment.

-

In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to anhydrous N,N-dimethylformamide (DMF) at 0 °C.

-

To the pre-formed Vilsmeier reagent, add a solution of 1-Boc-4-bromoindole in DMF at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction by pouring it onto ice water.

-

Basify the aqueous mixture with a sodium hydroxide solution to hydrolyze the intermediate iminium salt.

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.

Purification and Quality Control

Column chromatography is the most common method for purifying this compound.

Column Chromatography Protocol:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%).

-

Monitoring: Fractions can be monitored by TLC with visualization under UV light.

Quality Control: The purity of the final product should be assessed by:

-

¹H and ¹³C NMR Spectroscopy: To confirm the structure and absence of impurities.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity profile.

-

Mass Spectrometry (MS): To confirm the molecular weight.

Section 3: Chemical Reactivity and Stability

The chemical behavior of this compound is dictated by the interplay of its three key functional groups.

Stability Profile

-

Thermal Stability: The compound is a solid at room temperature and is expected to be thermally stable under standard storage conditions.

-

Acid Stability: The Boc protecting group is labile under strong acidic conditions, leading to its removal and the formation of 4-bromo-3-formylindole.

-

Base Stability: The Boc group is generally stable to basic conditions. However, strong bases may promote side reactions involving the formyl group.

-

Storage: For long-term storage, it is recommended to keep the compound in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation.[3]

Key Chemical Transformations

The formyl and bromo functionalities provide avenues for a variety of synthetic modifications.

Caption: Key reaction pathways of this compound.

-

Reactions at the Formyl Group:

-

Reductive Amination: The aldehyde can be converted to a primary, secondary, or tertiary amine by reaction with an amine in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.

-

Wittig Reaction: Reaction with a phosphonium ylide allows for the conversion of the formyl group into an alkene, providing a route for carbon chain extension.

-

Oxidation: The aldehyde can be oxidized to a carboxylic acid using standard oxidizing agents.

-

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

-

-

Reactions at the Bromo Group:

-

Suzuki Coupling: The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling with boronic acids, to form new carbon-carbon bonds. This is a powerful method for introducing aryl or vinyl substituents at the 4-position.

-

-

Deprotection of the Boc Group:

-

The Boc group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal the free indole NH, which can then be further functionalized.

-

Section 4: Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, information for the related compound, 4-bromo-1H-indole-3-carbaldehyde, indicates that it is an irritant.[3] Therefore, appropriate safety precautions should be taken.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.